This compound is categorized under the chemical class of amino acid derivatives and is recognized for its role in the synthesis of biologically active peptides. Its chemical structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a CAS number of 136497-85-3 and a molecular formula of C21H21NO5, with a molecular weight of approximately 367.4 g/mol .
The synthesis of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate typically involves several key steps:
These processes may utilize various reagents and conditions, such as coupling agents (e.g., DIC or HATU) and solvents (e.g., DMF or DMSO), under controlled temperatures to optimize yields and purity .
The molecular structure of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate can be represented by specific structural formulas:
CC(=O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
InChI=1S/C21H21NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,17H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
This structure indicates the presence of multiple functional groups including hydroxyl (-OH), carbonyl (C=O), and an allyl group (-CH=CH2), contributing to its reactivity and potential biological activity .
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate participates in various chemical reactions typical for amino acid derivatives:
These reactions are critical for constructing complex peptides and understanding their biological functions .
The mechanism of action for (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate primarily revolves around its role as a building block in peptide synthesis. Once incorporated into peptides, it can influence protein folding, stability, and interactions due to its unique side chain properties. The presence of the hydroxyl group also allows for potential hydrogen bonding interactions within proteins or with other biomolecules, enhancing specificity and binding affinity .
The physical and chemical properties of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate are as follows:
Property | Value |
---|---|
Molecular Weight | 367.4 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Purity | ≥97% |
These properties indicate that the compound is stable under standard laboratory conditions but should be handled with care due to its reactivity during synthesis .
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate has several important applications in scientific research and industry:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4